1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane
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Overview
Description
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.
Substitution Reactions: The trifluoromethyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Azepane Ring Formation: The azepane ring is formed by cyclization reactions involving suitable amine precursors.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane involves its interaction with specific molecular targets. The trifluoromethyl and dimethoxyphenyl groups play a crucial role in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.
Comparison with Similar Compounds
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine: Contains a morpholine ring, offering different chemical properties.
Uniqueness: 1-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane is unique due to its azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22F3N3O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane |
InChI |
InChI=1S/C19H22F3N3O2/c1-26-15-8-7-13(11-16(15)27-2)14-12-17(19(20,21)22)24-18(23-14)25-9-5-3-4-6-10-25/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
FJQRLBRYDJOZCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCCCCC3)C(F)(F)F)OC |
Origin of Product |
United States |
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